molecular formula C10H12N2O B115202 (4-methoxy-1H-indol-3-yl)methanamine CAS No. 153310-48-6

(4-methoxy-1H-indol-3-yl)methanamine

Cat. No.: B115202
CAS No.: 153310-48-6
M. Wt: 176.21 g/mol
InChI Key: YKDYCKHEKOEVJM-UHFFFAOYSA-N
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Description

(4-Methoxy-1H-indol-3-yl)methanamine is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological significance

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-methoxy-1H-indol-3-yl)methanamine typically involves the Fischer indole synthesis, which is a classical method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the corresponding hydrazone. This intermediate then undergoes cyclization and rearrangement to yield the indole derivative. For this compound, the starting materials would include 4-methoxyphenylhydrazine and a suitable aldehyde or ketone .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the Fischer indole synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions: (4-Methoxy-1H-indol-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Methoxy-1H-indol-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to neurotransmitters and receptor binding due to its structural similarity to serotonin and other biologically active indoles.

    Medicine: Research into its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities, is ongoing.

    Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    (1H-Indol-3-yl)methanamine: Lacks the methoxy group at the 4-position, resulting in different chemical and biological properties.

    (5-Methoxy-1H-indol-3-yl)methanamine: Features a methoxy group at the 5-position instead of the 4-position, leading to variations in reactivity and biological activity.

    (1-Methyl-1H-indol-3-yl)methanamine:

Uniqueness: The presence of the methoxy group at the 4-position in (4-methoxy-1H-indol-3-yl)methanamine imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

(4-methoxy-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-13-9-4-2-3-8-10(9)7(5-11)6-12-8/h2-4,6,12H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDYCKHEKOEVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448744
Record name (4-methoxy-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153310-48-6
Record name (4-methoxy-1H-indol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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